Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate
Overview
Description
Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate is an organic compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . This compound is known for its unique structure, which includes an ester functional group and a carbamoyl group. It is used in various scientific research applications due to its reactivity and potential biological activity.
Mechanism of Action
Target of Action
The primary targets of Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate are currently unknown. This compound is relatively new and research is still ongoing to identify its specific targets and their roles .
Biochemical Pathways
As research progresses, we can expect to gain a better understanding of the downstream effects of this compound .
Pharmacokinetics
These properties will have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Future studies will likely provide more insight into these effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate typically involves the reaction of ethyl 3-aminopropanoate with 3,3-dimethyl-2-oxobutanoic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and high yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required purity standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate is used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate include:
- Ethyl 3-methyl-2-oxobutanoate
- Ethyl 3-aminopropanoate
- 3,3-Dimethyl-2-oxobutanoic acid
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
ethyl 4-[(3,3-dimethyl-2-oxobutyl)amino]-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-17-11(16)7-6-10(15)13-8-9(14)12(2,3)4/h5-8H2,1-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRWKCBKQRNBGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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